molecular formula C7H5Cl2NO B2978814 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine CAS No. 754992-21-7

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine

Cat. No. B2978814
CAS RN: 754992-21-7
M. Wt: 190.02
InChI Key: XNBVMZPZDIOCIF-UHFFFAOYSA-N
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Description

“4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine” is a chemical compound with the linear formula C7H5Cl2NO . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine” is represented by the InChI code: 1S/C7H5Cl2NO/c8-6-1-4-2-11-3-5(4)7(9)10-6/h1H,2-3H2 . This code provides a unique representation of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the compound .


Physical And Chemical Properties Analysis

“4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine” is a solid at room temperature . It has a molecular weight of 190.03 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Dimerization and Structural Analysis Research has unveiled the unexpected dimerization of similar furo[3,4-c]pyridine derivatives under acidic hydrolysis conditions. This dimerization leads to novel compounds with unique structures, which were elucidated using spectroscopic methods and single crystal X-ray analysis. Such studies shed light on the reactive nature of furo[3,4-c]pyridine compounds under specific conditions, contributing to the understanding of their chemical behavior (Shiotani et al., 1986).

Development of Multicomponent Reactions 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is implicated in the development of novel multicomponent reactions for synthesizing complex heterocycles, such as pyrindines and tetrahydroquinolines. These reactions facilitate the construction of cyclopentyl and cyclohexyl annealed pyridines in good yields, demonstrating the compound's versatility as a building block in organic synthesis (Yehia et al., 2002).

Regiospecific Reduction Studies Studies on dihydropyridines, a structurally related group, have explored the regiospecific reduction processes, highlighting the synthetic versatility and potential biological activity of these compounds. Such research contributes to the development of new synthetic methodologies for producing heterocyclic compounds with potential pharmaceutical applications (Ershov et al., 2014).

Mechanism of Action

The mechanism of action of “4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine” is not specified in the search results. Its effects would depend on the context in which it is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4,6-dichloro-1,3-dihydrofuro[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-1-4-2-11-3-5(4)7(9)10-6/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVMZPZDIOCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC(=C2CO1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine

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